(3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
(3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-4-yl)methanone is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrazolyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-4-yl)methanone typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenyl.
Coupling with Pyrazole: The benzyloxyphenyl intermediate is then coupled with 1-methyl-1H-pyrazole-4-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development:
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-4-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrazolyl groups can participate in binding interactions, influencing the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-3-yl)methanone: Similar structure but with a different position of the pyrazole ring.
(3-(Benzyloxy)phenyl)(1-methyl-1H-imidazol-4-yl)methanone: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
(3-(Benzyloxy)phenyl)(1-methyl-1H-pyrazol-4-yl)methanone is unique due to its specific arrangement of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(1-methylpyrazol-4-yl)-(3-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-20-12-16(11-19-20)18(21)15-8-5-9-17(10-15)22-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChI Key |
DXECEWBHURDTLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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